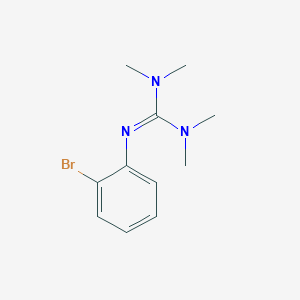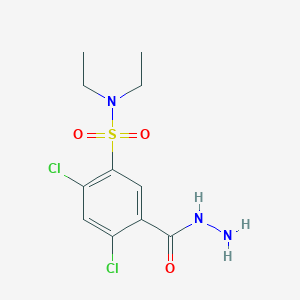![molecular formula C11H19NO3S2 B14328653 N-[5-(1,2-dithiolan-3-yl)pentanoyl]alanine](/img/structure/B14328653.png)
N-[5-(1,2-dithiolan-3-yl)pentanoyl]alanine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-2-[5-(dithiolan-3-yl)pentanoylamino]propanoic acid is an organic compound that features a dithiolane ring, a pentanoylamino group, and a propanoic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-[5-(dithiolan-3-yl)pentanoylamino]propanoic acid typically involves the formation of the dithiolane ring followed by the attachment of the pentanoylamino group and the propanoic acid moiety
Industrial Production Methods
Industrial production of (2S)-2-[5-(dithiolan-3-yl)pentanoylamino]propanoic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
(2S)-2-[5-(dithiolan-3-yl)pentanoylamino]propanoic acid can undergo various chemical reactions, including:
Oxidation: The dithiolane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to break the dithiolane ring, forming thiol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or alkoxides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted amides or esters.
Aplicaciones Científicas De Investigación
(2S)-2-[5-(dithiolan-3-yl)pentanoylamino]propanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive dithiolane ring.
Medicine: Explored for its potential therapeutic properties, including antioxidant and anti-inflammatory effects.
Industry: Utilized in the development of novel materials and catalysts.
Mecanismo De Acción
The mechanism of action of (2S)-2-[5-(dithiolan-3-yl)pentanoylamino]propanoic acid involves its interaction with molecular targets through its reactive dithiolane ring. This ring can form covalent bonds with thiol groups in proteins, potentially modulating their activity. The compound may also interact with various enzymes and receptors, influencing biochemical pathways and cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
(2S)-2-[5-(dithiolan-3-yl)pentanoylamino]butanoic acid: Similar structure but with a butanoic acid moiety.
(2S)-2-[5-(dithiolan-3-yl)pentanoylamino]hexanoic acid: Similar structure but with a hexanoic acid moiety.
Uniqueness
(2S)-2-[5-(dithiolan-3-yl)pentanoylamino]propanoic acid is unique due to its specific combination of the dithiolane ring, pentanoylamino group, and propanoic acid moiety. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C11H19NO3S2 |
|---|---|
Peso molecular |
277.4 g/mol |
Nombre IUPAC |
2-[5-(dithiolan-3-yl)pentanoylamino]propanoic acid |
InChI |
InChI=1S/C11H19NO3S2/c1-8(11(14)15)12-10(13)5-3-2-4-9-6-7-16-17-9/h8-9H,2-7H2,1H3,(H,12,13)(H,14,15) |
Clave InChI |
XVSPKVRBCPVKPR-UHFFFAOYSA-N |
SMILES canónico |
CC(C(=O)O)NC(=O)CCCCC1CCSS1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(Propan-2-yl)oxy]bicyclo[4.2.2]deca-7,9-diene](/img/structure/B14328577.png)







![3-Methyl-1-phenyl-4-[(E)-phenyldiazenyl]-5-[(trimethylsilyl)oxy]-1H-pyrazole](/img/structure/B14328623.png)

![1-Methylidenespiro[3.5]non-6-ene](/img/structure/B14328637.png)

![2-[Hydroxy(4-nitrophenyl)methyl]cyclohepta-2,4,6-trien-1-one](/img/structure/B14328650.png)
![4-[4-(4-Ethylphenyl)-4-methylpent-2-en-1-yl]-1-fluoro-2-phenoxybenzene](/img/structure/B14328659.png)
